3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline-8-sulfonyl group. A common synthetic route may involve the following steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the Quinoline-8-sulfonyl Group: This step involves the sulfonylation of the spirocyclic core using quinoline-8-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline-8-sulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinoline-8-sulfonamide.
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles.
Uniqueness
3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is unique due to its combination of a spirocyclic core and a quinoline-8-sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-tert-butyl-8-quinolin-8-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-19(2,3)23-17(24)20(28-18(23)25)9-12-22(13-10-20)29(26,27)15-8-4-6-14-7-5-11-21-16(14)15/h4-8,11H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUMINSMLYGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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